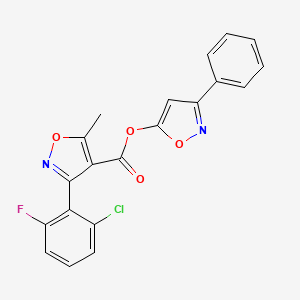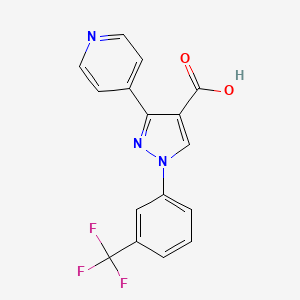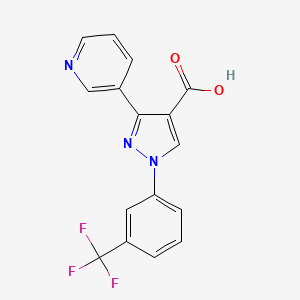
3-Phenyl-5-isoxazolyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate
Overview
Description
3-Phenyl-5-isoxazolyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate is a complex organic compound characterized by its isoxazole ring structure and halogenated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-5-isoxazolyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the isoxazole ring. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form phenolic derivatives.
Reduction: The isoxazole ring can be reduced to form corresponding amines.
Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromic acid.
Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products Formed:
Oxidation products include phenolic compounds.
Reduction products include isoxazole-based amines.
Substitution products can vary widely depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity and structural features make it a valuable building block for pharmaceuticals and agrochemicals.
Biology: The biological applications of this compound are diverse. It has been studied for its potential antiviral, antibacterial, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In medicine, this compound is explored for its therapeutic potential. Its derivatives may be used in the treatment of various diseases, including infections and cancer. Ongoing research aims to optimize its efficacy and safety profile.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are harnessed to develop new products with enhanced performance.
Mechanism of Action
The mechanism by which 3-Phenyl-5-isoxazolyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate exerts its effects involves its interaction with specific molecular targets. The isoxazole ring and halogenated phenyl groups play a crucial role in binding to these targets, leading to biological responses. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid: This compound is structurally similar but lacks the phenyl group at the 5-position.
3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylic acid chloride: This compound has a similar isoxazole ring but differs in the presence of the carboxylic acid chloride group.
Uniqueness: 3-Phenyl-5-isoxazolyl 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylate is unique due to its combination of isoxazole and phenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(3-phenyl-1,2-oxazol-5-yl) 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClFN2O4/c1-11-17(19(24-27-11)18-13(21)8-5-9-14(18)22)20(25)26-16-10-15(23-28-16)12-6-3-2-4-7-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLDFWGNVWKFMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)OC3=CC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B3133956.png)
![N-[4-(4-benzylpiperazino)phenyl]-3-methylbutanamide](/img/structure/B3133957.png)
![N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-1-oxoisoquinolin-4-yl]morpholine-4-carboxamide](/img/structure/B3133964.png)

![methyl 4-{[2-oxo-6-phenyl-1(2H)-pyridinyl]methyl}benzenecarboxylate](/img/structure/B3133989.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-cyano-5-methyl-4-isoxazolecarboxamide](/img/structure/B3134002.png)
![N-(4-methoxyphenyl)-2-[(phenylsulfonyl)methyl]acrylamide](/img/structure/B3134010.png)
![1-(4-methoxybenzyl)-5-[4-(4-methylphenyl)-2-pyrimidinyl]dihydro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3134012.png)

![N-[(4-fluorobenzoyl)oxy]-2,2-dimethylpropanamide](/img/structure/B3134035.png)

![methyl 3-(3-pyridinyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B3134047.png)


